![molecular formula C17H17FN2 B11503337 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B11503337.png)
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-fluorobenzylamine with a suitable reagent, such as 1,2-diketone or α-aminoketone.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, sodium hydride, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of a fluorine atom and an isopropyl group enhances its lipophilicity and biological activity. The compound’s molecular formula is C16H17FN2, with a molecular weight of 270.32 g/mol.
Anticancer Applications
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.
Case Study Data
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | IDO1 | <0.003 | Zhang et al. (2021) |
N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 | 0.016 | Hamilton et al. (2021) |
In vitro studies have shown that related compounds exhibit low nanomolar IC50 values against various cancer cell lines, indicating strong inhibitory effects on tumor growth.
Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. Studies suggest that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities.
Comparative Analysis of Antimicrobial Activity
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | < 1 | PMC10609029 |
5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | E. coli | 3.9–7.8 | PMC10020958 |
This compound demonstrates significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antimicrobial agents.
Neurological Applications
Recent studies have identified benzimidazole derivatives as potential positive allosteric modulators of the GABA-A receptor, which is crucial for regulating neuronal excitability and has implications in treating various neurological disorders.
Case Study Insights
A series of studies have shown that modifications to the benzimidazole structure can enhance metabolic stability and receptor affinity:
- Molecular Docking Studies : These studies reveal that structural features of this compound facilitate interaction with the GABA-A receptor, suggesting potential therapeutic applications in anxiety and seizure disorders.
Research Applications
The compound's unique properties make it suitable for various research applications:
- Fluorescent Probes : Its ability to detect metal ions makes it useful in biochemical assays.
- Drug Development : The structural characteristics are being explored for designing novel therapeutics targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole structure.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
Other Benzimidazole Derivatives: Compounds with varying substituents on the benzimidazole ring, exhibiting diverse biological activities.
Uniqueness
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is unique due to the presence of the fluorobenzyl and isopropyl groups, which enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Biological Activity
1-(4-Fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16FN3
- Molecular Weight : 273.31 g/mol
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, notably through the induction of apoptosis.
- Mechanism : The compound triggers apoptosis by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors, leading to caspase activation and subsequent cell death .
- IC50 Values : In studies involving different cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
The benzimidazole scaffold has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound possess significant activity against both bacterial and fungal strains.
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) values for various strains, including Staphylococcus aureus and Candida albicans, were reported to be as low as 4 µg/mL, suggesting strong antibacterial and antifungal properties .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to penetrate microbial membranes effectively, disrupting cellular functions .
GABA-A Receptor Modulation
Another area of interest is the modulation of GABA-A receptors. Compounds related to this compound have been identified as positive allosteric modulators (PAMs) of these receptors.
- Research Findings : Studies indicate that these compounds enhance the receptor's response to GABA, potentially offering therapeutic benefits in treating anxiety and other neurological disorders .
- Metabolic Stability : These derivatives exhibit improved metabolic stability compared to traditional GABA-A receptor modulators, reducing the risk of hepatotoxicity .
Case Studies
Study | Focus | Findings |
---|---|---|
Refaat et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 of 3 µM. |
Jang et al. (2023) | Antimicrobial Activity | Reported MIC values of 4 µg/mL against MRSA; strong antifungal activity against Candida albicans. |
Lee et al. (2023) | GABA-A Modulation | Identified as a PAM with enhanced metabolic stability; potential applications in anxiety disorders. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole?
The compound can be synthesized via a multi-step process involving:
- Chlorination : Treatment of precursor 1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-ol with POCl₃ at 110°C for 21 hours to form the 2-chloro intermediate .
- Amination : Reaction of the chloro derivative with 1-methylpiperidin-4-amine under anhydrous conditions at 120°C for 72 hours, requiring excess amine to drive the reaction .
- Purification : Column chromatography using chloroform/methanol gradients to isolate the final product (87% yield) . Alternative routes include condensation with 4-(methylamino)piperidine using K₂CO₃ in isoamyl alcohol .
Q. What standard characterization techniques validate the compound’s structure?
Key methods include:
- ¹H NMR : Analysis of substituent environments (e.g., δ 5.26 ppm for N-CH₂, δ 1.28 ppm for isopropyl groups) .
- HRMS : Confirmation of molecular ion [M+H]⁺ at m/z 664.3331 (calculated 664.3337) .
- IR Spectroscopy : Peaks at 1717 cm⁻¹ (C=N stretch) and 3260 cm⁻¹ (N-H stretch) .
- UV-Vis : λmax at 223, 250, and 297 nm for electronic transition analysis .
Advanced Research Questions
Q. How does the alkoxy group at position 6 influence reaction mechanisms in benzimidazole derivatives?
The 6-isopropoxy group stabilizes aromatic cations via resonance, facilitating N-demethylation of tertiary amines during amination. This electronic effect accelerates intermediate formation, as observed in unexpected N-diarylation pathways . Computational studies (e.g., DFT) could further elucidate charge distribution and transition states .
Q. What computational strategies predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Assesses thermochemical accuracy (e.g., atomization energies with <3 kcal/mol deviation) using hybrid functionals combining exact exchange and gradient corrections .
- Correlation-Energy Functionals : Models electron density and kinetic-energy gradients to predict reaction pathways, validated against experimental NMR shifts .
Q. How can contradictory biological activity data be resolved?
- Case Example : The compound exhibits antihistamine activity (H1 receptor antagonism ) but also potential anticancer effects (Bcl-2 inhibition ). Contradictions arise from structural flexibility and assay conditions.
- Resolution : Perform structure-activity relationship (SAR) studies:
- Modify substituents (e.g., fluorobenzyl vs. bromobenzyl) to enhance target specificity .
- Use molecular docking to predict binding modes to VEGFR-2 or Bcl-2 .
Q. What strategies improve yield in multi-step syntheses?
- Reagent Optimization : Excess POCl₃ (3.3 equiv) ensures complete chlorination .
- Catalysis : Nano SiO₂ enhances benzimidazole cyclization efficiency and reduces side reactions .
- Purification : Gradient elution in column chromatography minimizes co-elution of intermediates .
Q. Methodological Guidance
Q. How to analyze kinetic limitations in amination reactions?
- Mechanistic Insight : The desired product (e.g., compound 3) forms a rate-limiting intermediate, which reacts faster with excess amine to yield unexpected diarylated products. Monitor reaction progress via TLC (1:9 MeOH:CHCl₃) .
- Kinetic Profiling : Use pseudo-first-order kinetics to identify rate-determining steps .
Q. What advanced NMR techniques resolve structural ambiguities?
- 2D NMR (COSY, NOESY) : Clarifies proximity of fluorobenzyl protons to imidazole rings.
- ¹³C DEPT : Assigns quaternary carbons in the benzimidazole core .
Q. Data Contradiction Analysis
Q. Why do similar benzimidazole derivatives exhibit varying antimicrobial vs. anticancer activities?
- Structural Factors : Electron-withdrawing groups (e.g., -F, -Br) enhance antimicrobial activity by disrupting bacterial membranes , while alkylsulfonyl groups improve anticancer potency via Bcl-2 inhibition .
- Assay Conditions : Variations in cell lines (e.g., S. aureus vs. breast cancer MCF-7) and concentration thresholds explain divergent results .
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C17H17FN2/c1-12(2)17-19-15-5-3-4-6-16(15)20(17)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
WQNKRIKCGPUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.